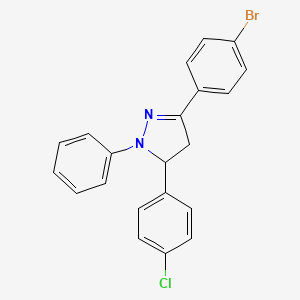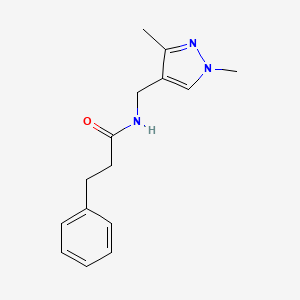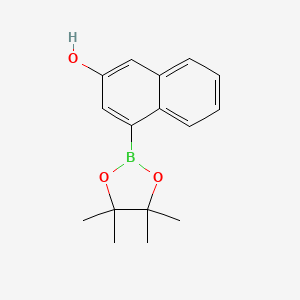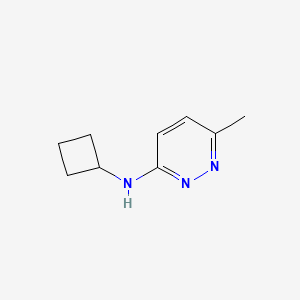![molecular formula C19H18N2O3 B2451535 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione CAS No. 1164511-99-2](/img/structure/B2451535.png)
1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of p-Aminobenzoic Acid Diamides : A study by Agekyan and Mkryan (2015) demonstrated the synthesis of p-aminobenzoic acid diamides using a compound similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, which involved acylation of various amines to yield corresponding diamides (Agekyan & Mkryan, 2015).
Nematicidal and Antimicrobial Properties : Reddy, Srinivas, and Nagaraj (2009) synthesized a series of compounds similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, exhibiting significant nematicidal and antimicrobial activities (Reddy, Srinivas, & Nagaraj, 2009).
Antibacterial Activity of Oxadiazoles : Aghekyan et al. (2020) researched the synthesis of 1,3,4-oxadiazoles, where derivatives of a similar compound showed promising antibacterial activity (Aghekyan et al., 2020).
Molecular Structure Analysis : Demir et al. (2010) analyzed the molecular structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, highlighting the utility of such compounds in structural studies (Demir et al., 2010).
Biological and Pharmaceutical Applications
Synthesis of Fused Pyranones : Ornik et al. (1990) utilized methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with structural similarities, in the synthesis of various derivatives, including tetrahydro-2H-1-benzopyran-2-one, showcasing the compound's potential in pharmaceutical synthesis (Ornik et al., 1990).
Synthesis of Pyrazoles and Pyranones : Shandala, Ayoub, and Mohammad (1984) synthesized 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, indicating the application of similar compounds in creating complex molecular structures (Shandala, Ayoub, & Mohammad, 1984).
Synthesis of Carbohydrate-Based Compounds : Borrachero‐Moya et al. (1998) synthesized a series of compounds involving similar structures, connecting them with sugar moieties, demonstrating potential applications in the synthesis of carbohydrate-based pharmaceuticals (Borrachero‐Moya et al., 1998).
Conformationally Constrained Peptidomimetic Derivatives : Gloanec et al. (2002) described the synthesis of a conformationally constrained peptidomimetic derivative using a structurally related compound, indicating its utility in developing novel therapeutic agents (Gloanec et al., 2002).
Synthesis of Antimicrobial and Antioxidant Compounds : Rangaswamy et al. (2017) synthesized functionalized pyrazole scaffolds with structures similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, exhibiting antimicrobial and antioxidant properties (Rangaswamy et al., 2017).
Eigenschaften
IUPAC Name |
(6E)-1-benzyl-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-9-7-14(8-10-16)11-17-19(23)20-12-18(22)21(17)13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,20,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWWZPGKAYSCGA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2451454.png)


![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2451459.png)
![1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451460.png)

![7-acetyl-2-((3-nitrobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2451463.png)
![(3-Chloro-4-fluorophenyl)-[2-(2-oxopyrrolidin-1-yl)ethyl]cyanamide](/img/structure/B2451464.png)
![5-Bromo-2-(difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine](/img/structure/B2451469.png)


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2451475.png)